molecular formula C6H14N2O2 B13144260 (3S,5S)-3,5-diaminohexanoic acid CAS No. 34281-55-5

(3S,5S)-3,5-diaminohexanoic acid

Cat. No.: B13144260
CAS No.: 34281-55-5
M. Wt: 146.19 g/mol
InChI Key: NGDLSXMSQYUVSJ-WHFBIAKZSA-N
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Description

(3S,5S)-3,5-diaminohexanoic acid is an organic compound with the molecular formula C6H14N2O2 It is a chiral molecule with two stereocenters, making it an important compound in stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3,5-diaminohexanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the stereocenters. For example, the synthesis may involve the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions with optimized conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3,5-diaminohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.

Scientific Research Applications

Scientific Research Applications

(3S)-3,6-diaminohexanoic acid dihydrochloride, a related compound, has diverse applications in scientific research:

  • Chemistry It serves as a building block in synthesizing complex molecules and polymers.
  • Biology It is utilized in studies concerning protein structure and function, mimicking lysine residues in proteins.

(3S)-3,6-Diaminohexanoic acid dihydrochloride has potential biological activities:

  • Amino Acid Metabolism As a lysine derivative, it participates in protein synthesis, metabolism, and the production of neurotransmitters and hormones, influencing various physiological processes.
  • Enzyme Inhibition Research suggests it can inhibit enzymes involved in metabolic pathways, altering cellular responses. For example, it can affect lysyl oxidase activity, which is critical for collagen and elastin cross-linking.
  • Neuroprotective Effects Some studies indicate it exhibits neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
  • Antioxidant Properties It helps mitigate oxidative damage in cells, which is relevant in conditions like neurodegenerative diseases where oxidative stress is significant.
  • Muscle Development It may enhance muscle development and repair by promoting protein synthesis and reducing muscle degradation, which is beneficial in clinical settings involving muscle-wasting conditions.
  • Immune Function There is evidence that it can modulate immune responses, potentially enhancing immune cell activity and improving overall immune function.

Case Studies

  • Neuroprotective Effects A study in the Journal of Neurochemistry showed that (3S)-3,6-diaminohexanoic acid reduced cell death and preserved mitochondrial function in cultured neuronal cells exposed to oxidative stress.
  • Muscle Repair in Clinical Trials Clinical trials in patients with muscle atrophy due to chronic illness demonstrated that (3S)-3,6-diaminohexanoic acid improved muscle mass and strength compared to placebo groups, suggesting its potential as a therapeutic agent for muscle-wasting diseases.

Mechanism of Action

The mechanism of action of (3S,5S)-3,5-diaminohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-dihydroclavaminic acid: An intermediate in the biosynthesis of clavulanic acid, a β-lactamase inhibitor.

    (3R,5S)-fluvastatin: A statin used to lower cholesterol levels.

    Benzoylecgonine: A metabolite of cocaine.

Uniqueness

(3S,5S)-3,5-diaminohexanoic acid is unique due to its specific stereochemistry and the presence of two amino groups, which make it a versatile compound for various chemical reactions and applications. Its chiral nature allows for the study of stereochemical effects in biological systems and its potential use in the synthesis of enantiomerically pure compounds.

Biological Activity

(3S,5S)-3,5-Diaminohexanoic acid, also known as L-erythro-3,5-diaminohexanoate, is a beta amino acid characterized by two amino groups located at the 3rd and 5th carbon positions of a hexanoate chain. Its chemical formula is C₆H₁₅N₂O₂. This compound has garnered attention in biochemical research due to its role in various metabolic pathways and its potential applications in biotechnology.

Enzymatic Role and Metabolism

This compound serves as a substrate for several enzymes involved in amino acid metabolism. It is particularly significant in nitrogen metabolism within microbial ecosystems. For instance, certain bacteria like Brevibacterium can utilize this compound aerobically as an energy source. The compound's interaction with enzymes such as dehydrogenases highlights its importance in metabolic processes.

Case Studies

  • Microbial Utilization : Research has demonstrated that Brevibacterium species can metabolize this compound effectively. This metabolic pathway is crucial for understanding nitrogen cycling in various environments, including agricultural settings where nitrogen management is vital for crop production.
  • Potential Biomarker : A study indicated that this compound could serve as a biomarker for dietary intake of certain foods. It has been detected in various organisms, including chickens and pigs, suggesting its relevance in nutritional studies and food science .

Comparative Analysis with Related Compounds

Compound NameChemical StructureBiological Activity
This compoundC₆H₁₅N₂O₂Substrate for enzymes; energy source for bacteria
L-Glutamic AcidC₅H₉N₁O₄Neurotransmitter; involved in protein synthesis
L-LysineC₆H₁₄N₂O₂Essential amino acid; involved in protein synthesis

Enzymatic Interactions

Studies have shown that this compound influences the activity of various enzymes related to nitrogen metabolism. For example:

  • Dehydrogenase Activity : It has been observed that this compound can enhance the activity of specific dehydrogenases involved in the oxidative deamination process.
  • Nitrogen Fixation : The presence of this compound may facilitate nitrogen fixation processes in certain microbial populations.

Applications in Biotechnology

Given its biological activity and role in microbial metabolism, this compound has potential applications in:

  • Bioremediation : Utilizing bacteria that metabolize this compound could aid in bioremediation efforts to manage nitrogen levels in contaminated environments.
  • Nutritional Supplements : Its role as a metabolite suggests potential use in dietary supplements aimed at enhancing amino acid profiles.

Properties

CAS No.

34281-55-5

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

(3S,5S)-3,5-diaminohexanoic acid

InChI

InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/t4-,5-/m0/s1

InChI Key

NGDLSXMSQYUVSJ-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H](C[C@@H](CC(=O)O)N)N

Canonical SMILES

CC(CC(CC(=O)O)N)N

physical_description

Solid

Origin of Product

United States

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